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Compound of Interest

Compound Name: 7-Acetyllycopsamine

Cat. No.: B1675738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the toxicological profile

of 7-Acetyllycopsamine. Specific quantitative toxicity data (e.g., LD50, NOAEL, IC50) for this

compound are not readily available in the reviewed literature. The information presented is

intended for research and informational purposes only and should not be used for diagnostic or

therapeutic applications.

Introduction
7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in

numerous plant species worldwide, including those of the Boraginaceae, Asteraceae, and

Fabaceae families.[1] PAs are well-documented for their hepatotoxic, genotoxic, and

carcinogenic properties, posing a significant risk to both human and animal health through the

contamination of foodstuffs and herbal remedies.[2][3] 7-Acetyllycopsamine, specifically, has

been identified as a mild hepatotoxin capable of inducing liver inflammation.[4][5] This technical

guide provides a comprehensive overview of the available toxicological data on 7-
Acetyllycopsamine, focusing on its chemical properties, mechanisms of toxicity, and relevant

experimental findings.
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Property Value Source

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-

tetrahydro-3H-pyrrolizin-1-

yl]methyl (2S)-2-hydroxy-2-

[(1S)-1-hydroxyethyl]-3-

methylbutanoate

[6]

Molecular Formula C17H27NO6 [6]

Molecular Weight 341.4 g/mol [6]

CAS Number 73544-48-6 [6]

Appearance Solid (form may vary) [7]

Synonyms Acetyllycopsamine [6][8]

Toxicological Data
Specific quantitative toxicological data for 7-Acetyllycopsamine, such as LD50, NOAEL, and

IC50 values, are not well-documented in publicly available literature. However, the Globally

Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative

hazard assessment.

Table 1: GHS Hazard Classification for 7-Acetyllycopsamine[6]

Hazard Class Hazard Category Signal Word Hazard Statement

Acute Toxicity, Oral Category 2 Danger
H300: Fatal if

swallowed

Acute Toxicity, Dermal Category 2 Danger
H310: Fatal in contact

with skin

Acute Toxicity,

Inhalation
Category 2 Danger H330: Fatal if inhaled

This classification indicates a high degree of acute toxicity.
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In Vivo Data: A study in C57BL/6J male mice demonstrated that a single 750 mg/kg dose of 7-
Acetyllycopsamine induces liver inflammation, as indicated by significantly elevated serum

alanine transaminase (ALT) scores compared to controls.[5]

Mechanism of Toxicity
The toxicity of 7-Acetyllycopsamine is characteristic of 1,2-unsaturated pyrrolizidine alkaloids.

The parent compound is relatively inert but undergoes metabolic activation in the liver, primarily

by cytochrome P450 enzymes, to form highly reactive pyrrolic esters, also known as

dehydropyrrolizidine alkaloids (DHPs).[2][9]

Metabolic Activation
The metabolic activation of PAs is a critical step in their toxicity. Cytochrome P450

monooxygenases, particularly isoforms in the CYP3A family, are implicated in the

dehydrogenation of the necine base of 7-Acetyllycopsamine to form the corresponding DHP.

[9] This reactive electrophile is the ultimate toxic metabolite.

7-Acetyllycopsamine Dehydropyrrolizidine Alkaloid (DHP)

Metabolic
ActivationCytochrome P450 (e.g., CYP3A4) catalyzes
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Figure 1: Metabolic activation of 7-Acetyllycopsamine.

Cellular Damage
The reactive DHP metabolite can covalently bind to cellular macromolecules, including DNA

and proteins, forming adducts.[9] These adducts can disrupt normal cellular function, leading to

cytotoxicity, genotoxicity, and carcinogenicity.
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Figure 2: Formation of adducts and subsequent cellular damage.

Hepatotoxicity
The liver is the primary target organ for PA toxicity due to the high concentration of metabolic

enzymes. The binding of DHP to hepatic cellular components can trigger a cascade of events

leading to liver injury, including:

Hepatocellular Necrosis: Direct chemical injury to hepatocytes.

Apoptosis: Programmed cell death initiated by cellular damage. This process involves the

activation of a cascade of caspases (cysteine-aspartic proteases).

Inflammation: The release of damage-associated molecular patterns (DAMPs) from necrotic

cells can trigger an inflammatory response, characterized by the infiltration of immune cells

and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-

α) and interleukin-6 (IL-6). Signaling pathways involving JNK (c-Jun N-terminal kinase) and

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) are often implicated in

the inflammatory response to liver injury.
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Figure 3: Generalized pathways of PA-induced hepatotoxicity.
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Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of 7-Acetyllycopsamine are

not available in the public domain. However, standardized guidelines from organizations like

the Organisation for Economic Co-operation and Development (OECD) are typically followed

for such assessments.

In Vivo Acute Oral Toxicity (Representative Protocol
based on OECD Guideline 423)
This protocol describes a stepwise procedure to classify a substance based on its acute oral

toxicity.

Start: Select Initial Dose Level
(e.g., 300 mg/kg)

Administer single oral dose to 3 animals

Observe for 14 days
(mortality, clinical signs)

Mortality Assessment

Stop and Classify
Toxicity

2 or 3 animals die

Dose 3 new animals at a
lower dose level

0 or 1 animal dies

Dose 3 new animals at a
higher dose level

No effect at starting dose

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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